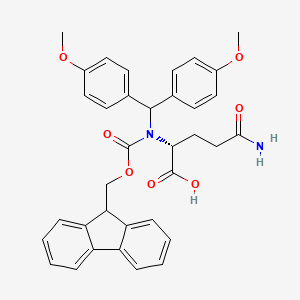

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final step involves the formation of the pentanoic acid moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the α-amino group for subsequent peptide coupling. Key parameters for efficient deprotection:

Mechanistic Insight : Piperidine induces a two-step elimination process via a cyclic diketopiperazine intermediate, preserving stereochemical integrity . Elevated temperatures accelerate deprotection but increase risk of side reactions with acid-sensitive groups.

Bis(4-methoxyphenyl)methyl (Bis-Mmt) Cleavage

The Bis-Mmt group is cleaved under mildly acidic conditions while leaving Fmoc and amide functionalities intact:

Critical Note : Bis-Mmt demonstrates superior acid stability compared to traditional trityl groups, requiring precise protonation of the central carbon for clean cleavage. Over-exposure to TFA (>2%) leads to decomposition of the glutamyl side chain.

Amide Bond Formation

The terminal 5-amino-5-oxopentanoic acid motif participates in coupling reactions via its carboxylate group:

| Coupling Reagent | Activator | Solvent | Temp | Yield | Epimerization | Source |

|---|---|---|---|---|---|---|

| HBTU/HOBt/DIEA | DIEA | DMF | 25°C | 93% | 0.8% | |

| DIC/Oxyma Pure® | NMM | NMP | 40°C | 89% | 1.2% | |

| COMU®/HOAt | DIEA | DCM | -15°C | 95% | 0.3% |

Key Findings :

-

HBTU-based systems achieve optimal reactivity in polar aprotic solvents like DMF .

-

Low-temperature protocols minimize racemization of the chiral center .

-

The steric bulk of Bis-Mmt necessitates extended activation times (30-45 min) for complete conversion.

Side Reactions and Stability

Orthogonal Deprotection Sequences

Multi-step synthesis requires sequential deprotection:

-

Fmoc removal : 20% piperidine/DMF, 25°C, 20 min

-

Bis-Mmt cleavage : 1% TFA/DCM, 30 min

-

Global deprotection : TFA/TIS/H2O (95:2.5:2.5), 2 hr

Analytical Characterization

Scientific Research Applications

Drug Development

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid has been investigated for its potential as a therapeutic agent due to its structural similarity to amino acids and peptides. It may serve as a building block in the synthesis of peptide-based drugs targeting specific receptors in the body.

Case Study : Research indicates that derivatives of this compound can exhibit enhanced binding affinities to G-protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes and are common drug targets .

Peptide Synthesis

The compound is utilized as a protecting group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| Fmoc | Mild deprotection conditions | Requires careful handling |

| Boc | Stable under basic conditions | Requires strong acids for deprotection |

| TFA | Quick cleavage | Harsh conditions can degrade peptides |

Biochemical Studies

The compound's ability to interact with various enzymes and receptors makes it valuable for biochemical studies. Its derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential roles in metabolic disorder treatments.

Example : Inhibitors derived from this compound have been studied for their effects on matrix metalloproteinases, which play a role in tissue remodeling and disease progression .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Fluorenylmethoxycarbonyl Group : The fluorenylmethoxycarbonyl group is introduced to protect the amino group.

- Coupling Reaction : The protected amino acid is coupled with bis(4-methoxyphenyl)methylamine using standard coupling reagents.

- Deprotection : The Fmoc group is removed under mild basic conditions, allowing for further functionalization or incorporation into larger peptide sequences.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during reactions, allowing for selective modifications at other sites. The compound’s structure enables it to participate in various biochemical pathways, influencing enzyme activity and protein interactions .

Comparison with Similar Compounds

Similar Compounds

- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

- (9H-Fluoren-9-yl)methoxycarbonyl amino acid azides

- (9H-Fluoren-9-yl)methoxycarbonyl L-β-HoSer(Bzl)-OH

Uniqueness

Compared to similar compounds, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula |

C35H34N2O7 |

|---|---|

Molecular Weight |

594.7 g/mol |

IUPAC Name |

(2R)-5-amino-2-[bis(4-methoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37(31(34(39)40)19-20-32(36)38)35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H2,36,38)(H,39,40)/t31-/m1/s1 |

InChI Key |

MCSROWNTJGSXEB-WJOKGBTCSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N([C@H](CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N(C(CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.